
4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide" is a complex organic molecule that appears to be a derivative of benzamide with various functional groups attached to its benzene ring. Although none of the provided papers directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, which can be used to infer potential properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of related α-ketoamide derivatives is described in the first paper, where OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is used in conjunction with DIC (diisopropylcarbodiimide) to synthesize a series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. This process involves the ring opening of N-acylisatin followed by coupling with different amino acid esters to achieve high yield and purity . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound likely features a benzamide core with an acetamido group and a complex side chain that includes a cyclopentylamino moiety, an imidazole ring, and a hydroxymethyl group. The presence of these functional groups suggests multiple sites for potential reactivity and interaction with biological targets. The structure would be confirmed and analyzed using techniques such as FT-IR, NMR, and elemental analysis, as mentioned in the first paper .
Chemical Reactions Analysis
The compound's reactivity can be inferred from the second paper, which discusses the base-catalyzed cyclization reactions of benzimidazoles. Although the compound does not directly fall into this category, the presence of an imidazole ring suggests that it might undergo similar cyclization reactions under the right conditions . Additionally, the presence of an acetamido group could make the compound susceptible to acylation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. The hydroxymethyl group could impart some degree of hydrophilicity, while the cyclopentylamino and imidazole groups could contribute to the compound's overall polarity and potential for hydrogen bonding. The compound's solubility, melting point, and stability would need to be empirically determined. The third and fourth papers discuss the synthesis of benzamide derivatives with different substituents and their biological activities, which suggests that the compound might also possess biological activity, and its properties would be crucial in determining its potential as a pharmaceutical agent .
Scientific Research Applications
Anti-Inflammatory Activity
- Study 1 : The synthesis of benzimidazole derivatives, including compounds similar to the one , showed potential anti-inflammatory effects. These effects were measured using the rat-paw-oedema method, indicating the compound's relevance in inflammatory conditions (Bhor & Sable, 2022).
Antimicrobial and Anticancer Properties
- Study 2 : A series of 4-thiazolidinone derivatives, closely related to the compound, demonstrated significant antimicrobial and anticancer activities. The study highlighted the importance of structural features in these activities (Deep et al., 2016).
- Study 3 : Research on benzimidazole-thiazole derivatives revealed promising anticancer activity against various cancer cell lines, underlining the potential of these compounds in cancer research (Nofal et al., 2014).
Antifungal Agents
- Study 4 : Novel benzamides, including compounds structurally similar to the one , were synthesized and screened for antifungal properties, showing potential as antifungal agents (Narayana et al., 2004).
Cardiac Electrophysiological Activity
- Study 5 : The synthesis and study of N-substituted imidazolylbenzamides demonstrated potency in cardiac electrophysiological activity, suggesting their potential use in cardiovascular disorders (Morgan et al., 1990).
Antibacterial Activity
- Study 6 : A study on the synthesis of benzimidazole based pyramide derivatives, which are structurally related, showed that these compounds have significant antibacterial properties (Gullapelli et al., 2014).
properties
IUPAC Name |
4-[[2-[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c21-19(29)13-5-7-15(8-6-13)24-18(28)12-30-20-22-9-16(11-26)25(20)10-17(27)23-14-3-1-2-4-14/h5-9,14,26H,1-4,10-12H2,(H2,21,29)(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSVCZWSIDLTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

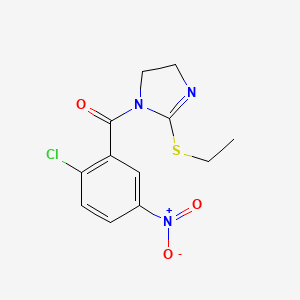
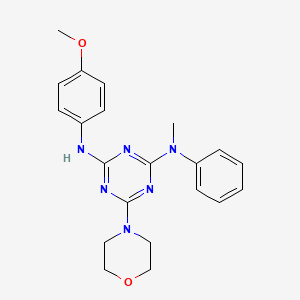
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B3012437.png)

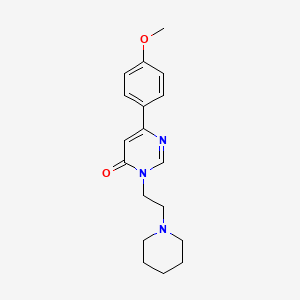

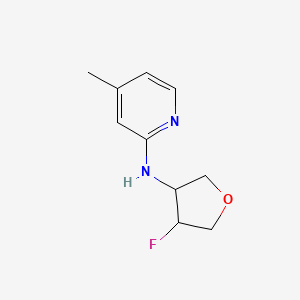

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)
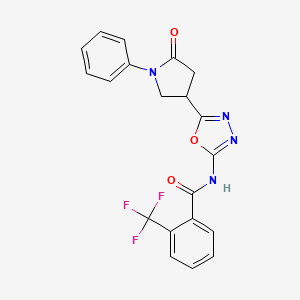
![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)
![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)